Lipophilicity (XLogP3) Differentiation vs. the Core Scaffold Nudifloramide
The target compound exhibits a computed XLogP3 of 2.3, approximately 3 log units higher than the minimal core scaffold nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, XLogP3 ≈ -0.7), as calculated by the PubChem XLogP3 3.0 algorithm [1]. This difference reflects the hydrophobicity contributed by the 9H-fluoren-2-yl group. In the context of CNS drug-likeness guidelines, XLogP3 = 2.3 falls within the favorable range (1–3.5) for passive blood-brain barrier penetration, whereas nudifloramide's negative logP suggests poor passive CNS partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, PubChem CID 69698): XLogP3 ≈ -0.7 |
| Quantified Difference | ΔXLogP3 ≈ +3.0 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); in silico prediction |
Why This Matters
A 3-log-unit difference in lipophilicity translates to substantially different membrane partitioning and oral absorption potential, making the target compound distinguishable for CNS or intracellular target applications where the core scaffold would be disadvantaged.
- [1] PubChem Compound Summary CID 91813976. Computed Properties: XLogP3-AA = 2.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91813976 View Source
